(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623940-07-8
Cat. No.: VC20183674
Molecular Formula: C24H22FN3OS2
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623940-07-8 |
|---|---|
| Molecular Formula | C24H22FN3OS2 |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22FN3OS2/c1-15(2)13-27-23(29)21(31-24(27)30)12-18-14-28(19-7-5-4-6-8-19)26-22(18)17-10-9-16(3)20(25)11-17/h4-12,14-15H,13H2,1-3H3/b21-12- |
| Standard InChI Key | ZKVIKHYIWJKGGW-MTJSOVHGSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a pyrazole-thiazolidinone hybrid core with the following substituents:
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A 3-(3-fluoro-4-methylphenyl) group at position 3 of the pyrazole ring.
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A phenyl group at position 1 of the pyrazole.
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An isobutyl chain at position 3 of the thiazolidinone ring.
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A thioxo group at position 2 of the thiazolidinone.
The (5Z) configuration indicates the Z-stereochemistry of the exocyclic double bond connecting the pyrazole and thiazolidinone moieties .
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C<sub>24</sub>H<sub>22</sub>FN<sub>3</sub>OS<sub>2</sub> | |
| Molecular weight | 451.578 g/mol | |
| CAS Registry Number | 623940-07-8 | |
| ChemSpider ID | 4723769 |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via a multistep cyclocondensation strategy, common for thiazolidinone derivatives :
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Pyrazole formation: 3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared through Vilsmeier-Haack formylation of the corresponding pyrazole intermediate.
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Knoevenagel condensation: The aldehyde reacts with 3-isobutyl-2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) to form the exocyclic double bond .
Spectroscopic Characterization
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<sup>1</sup>H NMR: Key signals include:
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<sup>13</sup>C NMR: Peaks at δ 160–180 ppm confirm carbonyl and thiocarbonyl groups .
Biological Activities and Mechanisms
Anticancer Activity
Analogous hybrids (e.g., 4a in ) show:
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Moderate cytotoxicity: 31.01% inhibition against NCI-H23 lung cancer cells.
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PPAR-γ binding: Docking scores of −9.307, suggesting potential antiproliferative mechanisms .
Enzyme Inhibition
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COX-2 selectivity: Derivatives with similar substituents exhibit COX-2 inhibitory activity (S.I. = 26–134) surpassing celecoxib .
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EGFR/HER-2 targeting: Hydrazone-linked analogs inhibit kinase enzymes at IC<sub>50</sub> values < 1 µM .
Pharmacological and Toxicological Data
Pharmacokinetic Predictions
| Parameter | Prediction | Tool/Study |
|---|---|---|
| LogP | 3.2 ± 0.5 | SwissADME |
| Water solubility | Poor | |
| Blood-brain barrier | Moderate penetration |
Toxicity Profile
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In vitro safety: No cytotoxicity reported in normal cell lines (e.g., F180 fibroblasts) at therapeutic doses .
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Metabolic stability: Thiazolidinones generally undergo hepatic glucuronidation, but specific data for this compound are lacking .
Future Directions and Applications
Research Priorities
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